molecular formula C18H22N2O B3861459 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide

Cat. No. B3861459
M. Wt: 282.4 g/mol
InChI Key: MAYMNKZQJBDATR-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide, also known as BPH-1358, is a cyclopropane-containing compound that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and

Mechanism of Action

The mechanism of action of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide involves the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and the inhibition of COX-2 by N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide leads to a reduction in inflammation. NF-κB is a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer cell growth, and the downregulation of NF-κB by N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide leads to a reduction in cancer cell growth.
Biochemical and Physiological Effects:
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been shown to reduce tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide is its specificity towards COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also shown promising results in various animal models, making it a potential candidate for further clinical studies. However, one of the limitations of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential use of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide in animal models and humans is necessary for further clinical development.

Scientific Research Applications

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(17-10-16(17)13-4-2-1-3-5-13)20-19-11-15-9-12-6-7-14(15)8-12/h1-5,11-12,14-17H,6-10H2,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYMNKZQJBDATR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Reactant of Route 3
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Reactant of Route 4
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Reactant of Route 5
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Reactant of Route 6
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.